Cas no 16832-62-5 (Benzothiazole,2-[(hexahydro-1H-azepin-1-yl)thio]-)
16832-62-5 structure
Product Name:Benzothiazole,2-[(hexahydro-1H-azepin-1-yl)thio]-
CAS No:16832-62-5
MF:C13H16N2S2
MW:264.409540176392
CID:189665
PubChem ID:85603
Update Time:2025-04-19
Benzothiazole,2-[(hexahydro-1H-azepin-1-yl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2-[(hexahydro-1H-azepin-1-yl)thio]-
- 2-(HEXAMETHYLENEIMINOTHIO)BENZOTHIAZOLE
- 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-
- 2-(azepan-1-ylsulfanyl)-1,3-benzothiazole
- Benzothiazole, 2-((hexahydro-1H-azepin-1-yl)thio)-
- 1-[(2-Benzothiazolyl)thio]hexahydro-1H-azepine
- DTXSID0066119
- SCHEMBL10794271
- 16832-62-5
-
- Inchi: 1S/C13H16N2S2/c1-2-6-10-15(9-5-1)17-13-14-11-7-3-4-8-12(11)16-13/h3-4,7-8H,1-2,5-6,9-10H2
- InChI Key: RTFZYCYHJXKQHW-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2S1)N1CCCCCC1
Computed Properties
- Exact Mass: 264.07568
- Monoisotopic Mass: 264.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.7A^2
- XLogP3: 4.3
Experimental Properties
- Density: 1.27
- Boiling Point: 407.4°Cat760mmHg
- Flash Point: 200.2°C
- Refractive Index: 1.675
- PSA: 16.13
Benzothiazole,2-[(hexahydro-1H-azepin-1-yl)thio]- Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
16832-62-5 (Benzothiazole,2-[(hexahydro-1H-azepin-1-yl)thio]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent